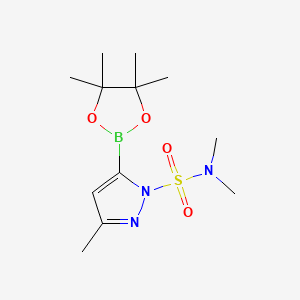
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions . For instance, the Miyaura borylation and sulfonylation reactions have been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The compound likely has a pyrazole ring attached to a sulfonamide group and a boronic ester group.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the pyrazole ring, the sulfonamide group, and the boronic ester group. The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Studies have focused on the synthesis and structural characterization of pyrazole-sulfonamide derivatives and related compounds. These efforts include the development of new synthetic routes and methodologies, as well as the use of density functional theory (DFT) to predict molecular structures and properties. For instance, the synthesis, characterization, crystal structure, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole highlight the potential of these compounds as intermediates for further chemical modifications (Liao et al., 2022).
Biological Activities and Potential Applications
Several studies have explored the biological activities of pyrazole-sulfonamide derivatives, investigating their potential as inhibitors for various enzymes and as agents with anticancer, antimicrobial, and antitubercular properties:
Carbonic Anhydrase Inhibition
Pyrazole-sulfonamide derivatives have been extensively studied for their inhibitory activities against carbonic anhydrase isoenzymes. These compounds have shown significant inhibition of carbonic anhydrase I and II isoenzymes, suggesting potential applications in treating diseases related to these enzymes (Kucukoglu et al., 2016).
Anticancer Activities
The antiproliferative properties of some pyrazole-sulfonamide derivatives have been evaluated, showing promising activity against various cancer cell lines. This suggests their potential utility in developing new anticancer therapies (Mert et al., 2014).
Antimicrobial and Antitubercular Properties
Pyrazole-sulfonamide derivatives have been assessed for their antimicrobial and antitubercular activities. Molecular docking studies and bioactivity evaluations have identified compounds with significant action against specific bacterial strains and Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases (Shingare et al., 2022).
Propiedades
IUPAC Name |
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BN3O4S/c1-9-8-10(16(14-9)21(17,18)15(6)7)13-19-11(2,3)12(4,5)20-13/h8H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBYNXCFWDEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

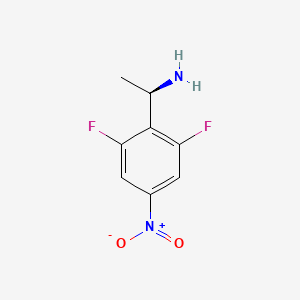
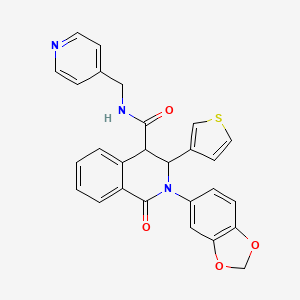
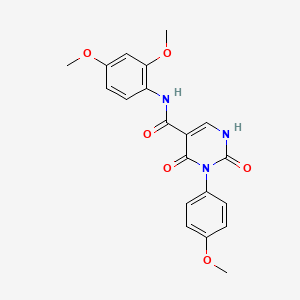
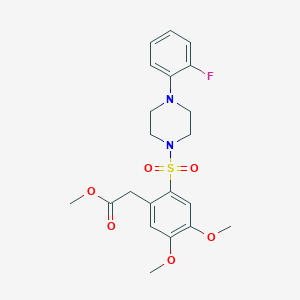
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
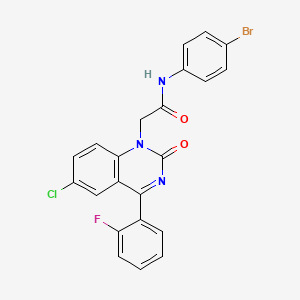

![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)

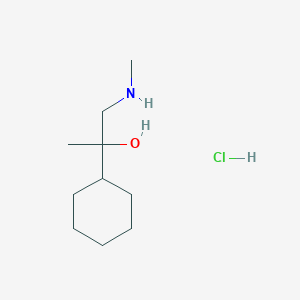
![ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
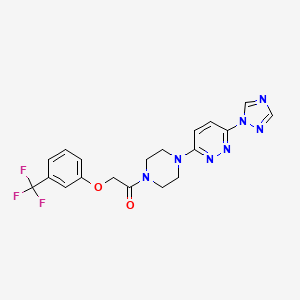
![1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2811658.png)
